7-(3-Methylphenyl)-7-oxoheptanoic acid
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include the compound’s reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Properties
- 7-(3-Methylphenyl)-7-oxoheptanoic acid has been utilized in various synthesis processes. A notable example includes its use in the preparation of methyl 7-oxoheptanoate, an intermediate for prostaglandin synthesis. This compound has been synthesized through various methods, including from cycloheptanone and E-caprolactone (Ballini & Petrini, 1984).
- Another study highlights the monitoring of the conversion of cycloheptanone to methyl 7-oxoheptanoate by gas chromatography, indicating the importance of this compound in chemical analysis and synthesis (Wakharkar et al., 1994).
Applications in Organic Synthesis
- This compound derivatives are used as intermediates in the synthesis of various compounds. For example, its derivatives have been used in the synthesis of combretastatin, which exhibits antiproliferative activity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
- The compound has also been involved in the synthesis of steroid intermediates. The 7-aryl-3-methyl-4,7-dioxoheptanoic acids, related to this compound, have been synthesized as steroid precursors (Kapoor & Mehta, 1973).
In Biochemical Research
- In biochemical research, derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, studies have focused on 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid derivatives, examining their potential as antifolates (Borrell et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(3-methylphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11-6-5-7-12(10-11)13(15)8-3-2-4-9-14(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFHIHVSMDFRPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645286 |
Source
|
Record name | 7-(3-Methylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-39-4 |
Source
|
Record name | 3-Methyl-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Methylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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